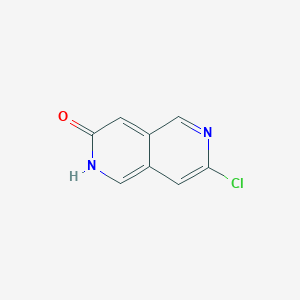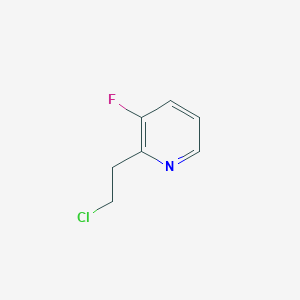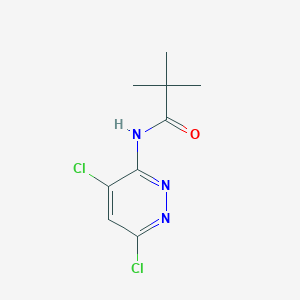![molecular formula C20H26B2N2O6S2 B13132101 {Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid CAS No. 210907-57-6](/img/structure/B13132101.png)
{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(((4,4’-Disulfanediylbis(butanoyl))bis(azanediyl))bis(3,1-phenylene))diboronic acid is a complex organic compound characterized by the presence of boronic acid groups, disulfide linkages, and phenylene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((4,4’-Disulfanediylbis(butanoyl))bis(azanediyl))bis(3,1-phenylene))diboronic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of Disulfide Linkages: This involves the oxidation of thiol groups to form disulfide bonds.
Introduction of Boronic Acid Groups: This can be achieved through the reaction of boronic acid derivatives with suitable intermediates.
Coupling Reactions: The final assembly of the molecule involves coupling reactions to link the various fragments together under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The disulfide linkages can undergo oxidation to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The boronic acid groups can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Palladium catalysts and suitable bases for cross-coupling reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various biaryl compounds through cross-coupling reactions.
Scientific Research Applications
Chemistry
Catalysis: The boronic acid groups can act as ligands in catalytic processes.
Synthesis: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology
Protein Modification: The disulfide linkages can be used to modify proteins through thiol-disulfide exchange reactions.
Biosensors: The boronic acid groups can bind to diols, making the compound useful in biosensor applications.
Medicine
Drug Delivery: Potential use in targeted drug delivery systems due to its ability to form reversible covalent bonds.
Therapeutics: Investigated for its potential in developing new therapeutic agents.
Industry
Materials Science: Used in the development of new materials with unique properties.
Polymer Chemistry: Incorporated into polymers to introduce functional groups.
Mechanism of Action
The mechanism of action of (((4,4’-Disulfanediylbis(butanoyl))bis(azanediyl))bis(3,1-phenylene))diboronic acid involves its ability to form reversible covalent bonds with various biological and chemical targets. The boronic acid groups can bind to diols and other nucleophiles, while the disulfide linkages can undergo thiol-disulfide exchange reactions. These interactions enable the compound to modulate biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(((4,4’-Disulfanediylbis(butanoyl))bis(azanediyl))bis(3,1-phenylene))diacrylate: Similar structure but with acrylate groups instead of boronic acid groups.
(((4,4’-Disulfanediylbis(butanoyl))bis(azanediyl))bis(3,1-phenylene))dicarboxylic acid: Contains carboxylic acid groups instead of boronic acid groups.
Uniqueness
The presence of boronic acid groups in (((4,4’-Disulfanediylbis(butanoyl))bis(azanediyl))bis(3,1-phenylene))diboronic acid makes it unique compared to similar compounds. Boronic acids have distinct reactivity and binding properties, which can be exploited in various applications, particularly in the fields of catalysis, biosensing, and drug delivery.
Properties
CAS No. |
210907-57-6 |
|---|---|
Molecular Formula |
C20H26B2N2O6S2 |
Molecular Weight |
476.2 g/mol |
IUPAC Name |
[3-[4-[[4-(3-boronoanilino)-4-oxobutyl]disulfanyl]butanoylamino]phenyl]boronic acid |
InChI |
InChI=1S/C20H26B2N2O6S2/c25-19(23-17-7-1-5-15(13-17)21(27)28)9-3-11-31-32-12-4-10-20(26)24-18-8-2-6-16(14-18)22(29)30/h1-2,5-8,13-14,27-30H,3-4,9-12H2,(H,23,25)(H,24,26) |
InChI Key |
BLODSXXPNJMUFR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)CCCSSCCCC(=O)NC2=CC=CC(=C2)B(O)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
![Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester](/img/structure/B13132103.png)


